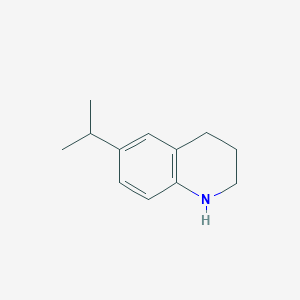

6-Isopropyl-1,2,3,4-tetrahydroquinoline

Description

Significance of 1,2,3,4-Tetrahydroquinoline (B108954) Scaffolds in Advanced Organic Synthesis

The 1,2,3,4-tetrahydroquinoline nucleus is a privileged scaffold in medicinal chemistry due to its widespread presence in biologically active compounds. nih.gov This structural motif is found in numerous natural products, including alkaloids, and serves as the core of various synthetic pharmaceuticals with a broad spectrum of activities. nih.govgoogle.com The therapeutic potential of THQ derivatives is extensive, with demonstrated applications as anticancer, anti-inflammatory, anti-HIV, and antihypertensive agents, among others. nih.gov

The significance of the THQ scaffold in advanced organic synthesis is underscored by the continuous development of novel and efficient synthetic methodologies for its construction. Domino reactions, also known as cascade reactions, have proven to be a particularly effective strategy for generating complex THQ derivatives from simple starting materials with high atom economy and selectivity. nih.govmdpi.com These reactions allow for the formation of multiple chemical bonds in a single operation, streamlining the synthetic process. mdpi.com

Furthermore, the development of asymmetric synthesis methods has been crucial in accessing chiral THQ derivatives with specific stereochemistry, which is often critical for their biological activity. preprints.orgresearchgate.net Organocatalysis and transition-metal catalysis are prominent approaches in the enantioselective synthesis of functionalized tetrahydroquinolines. preprints.orggoogleapis.com For instance, iridium-catalyzed asymmetric hydrogenation of quinolines has been developed to produce both enantiomers of chiral THQ derivatives with high yields and enantioselectivities. preprints.org

The versatility of the THQ scaffold also extends to its use as a building block for the synthesis of more complex fused-ring systems. nih.gov The ability to introduce a variety of substituents at different positions on the THQ ring system allows for the creation of large libraries of compounds for drug discovery and materials science applications. nih.gov

Overview of the Structural Features of 6-Isopropyl-1,2,3,4-tetrahydroquinoline and its Research Relevance

This compound is a derivative of the parent tetrahydroquinoline structure, characterized by the presence of an isopropyl group at the 6th position of the benzene (B151609) ring. This substitution has specific implications for the molecule's physical and chemical properties.

| Property | 1,2,3,4-Tetrahydroquinoline | This compound |

| Molecular Formula | C9H11N | C12H17N |

| Molar Mass | 133.19 g/mol | 175.27 g/mol |

| Structure | Fused benzene and piperidine (B6355638) rings | Isopropyl group at C6 of the benzene ring |

While extensive research has been conducted on the broader class of tetrahydroquinolines, specific studies focusing exclusively on this compound are limited in the public domain. scbt.com However, its structural features suggest potential areas of research relevance. The isopropyl group, being a bulky and lipophilic substituent, can influence the molecule's solubility, membrane permeability, and binding interactions with biological targets.

In the context of medicinal chemistry, the introduction of an isopropyl group can modulate the pharmacokinetic and pharmacodynamic properties of a lead compound. For instance, in computational studies on substituted THQ derivatives as potential mTOR inhibitors for cancer therapy, the nature and position of substituents on the quinoline (B57606) ring were found to be critical for their binding affinity and selectivity. mdpi.compreprints.orgresearchgate.netnih.govresearchgate.net While these studies did not specifically investigate the 6-isopropyl derivative, they highlight the importance of substitution patterns in determining biological activity.

The synthesis of this compound would likely involve the hydrogenation of the corresponding 6-isopropylquinoline (B87316) or through multi-component reactions using appropriately substituted anilines and other reagents. The specific placement of the isopropyl group at the 6-position directs its influence on the electronic properties of the aromatic ring, which in turn can affect its reactivity and biological interactions. Although detailed research findings on this specific compound are not widely available, its structural relationship to the highly significant tetrahydroquinoline class marks it as a compound of interest for future investigations in synthetic and medicinal chemistry.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

6-propan-2-yl-1,2,3,4-tetrahydroquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N/c1-9(2)10-5-6-12-11(8-10)4-3-7-13-12/h5-6,8-9,13H,3-4,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEABVAYJIJIXLO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC2=C(C=C1)NCCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 6 Isopropyl 1,2,3,4 Tetrahydroquinoline and Analogues

Classical and Conventional Synthetic Routes to the Tetrahydroquinoline Core

Classical approaches to the synthesis of the tetrahydroquinoline scaffold have been well-established and continue to be relevant in organic synthesis. These methods often involve the reduction of quinoline (B57606) precursors or multi-component reactions to build the heterocyclic ring system.

The direct hydrogenation of quinolines is one of the most straightforward methods for accessing tetrahydroquinoline derivatives. This transformation typically involves the reduction of the heteroaromatic ring system using various reducing agents and conditions. The choice of catalyst and reaction parameters is crucial to achieve high yields and selectivity, as over-reduction can sometimes be a challenge. nih.gov

Historically, various catalytic systems have been employed for this purpose. For instance, early methods utilized catalysts like Raney nickel or platinum oxides under hydrogen pressure. More recent advancements have introduced more efficient and selective catalysts, which will be discussed in a later section. The general transformation can be represented as follows:

General scheme for the hydrogenation of a quinoline to a tetrahydroquinoline.

A variety of quinoline derivatives can be successfully hydrogenated using this method, providing access to a wide range of substituted tetrahydroquinolines.

The Povarov reaction is a powerful and versatile tool for the synthesis of tetrahydroquinolines. ingentaconnect.comresearchgate.net It is a formal [4+2] cycloaddition reaction involving an aniline (B41778), an aldehyde, and an alkene. The reaction can be performed as a one-pot, three-component reaction, which is highly atom-economical and allows for the rapid construction of complex molecular scaffolds. researchgate.netthieme-connect.com

The mechanism of the Povarov reaction is believed to proceed through the formation of an imine from the aniline and aldehyde, which then acts as the azadiene in the cycloaddition with the alkene. researchgate.net The reaction is typically catalyzed by a Lewis acid or a Brønsted acid. ingentaconnect.comresearchgate.net

The versatility of the Povarov reaction allows for the synthesis of a diverse array of substituted tetrahydroquinolines by varying the three starting components. ingentaconnect.comthieme-connect.com This has made it a popular choice for the construction of libraries of compounds for biological screening.

| Catalyst | Aniline | Aldehyde | Alkene | Yield (%) |

| Yb(OTf)₃ | Aniline | Benzaldehyde | Cyclopentadiene | 85 |

| Sc(OTf)₃ | Aniline | Benzaldehyde | Cyclopentadiene | Quantitative |

| InCl₃ | N-propargylamine | Various | Activated Olefins | Good |

Data sourced from multiple studies on the Povarov reaction. ingentaconnect.com

Intramolecular Friedel-Crafts alkylation is another important strategy for the synthesis of tetrahydroquinolines. researchgate.net This method typically involves the cyclization of a suitably functionalized N-aryl amine precursor. The reaction is promoted by a Lewis acid, which activates the substrate towards cyclization. nih.gov

For example, N-alkylanilines can undergo a redox-neutral annulation with electron-deficient alkynes catalyzed by B(C₆F₅)₃ to afford polysubstituted tetrahydroquinolines. nih.gov This cascade reaction proceeds through a Friedel-Crafts alkylation, a ingentaconnect.comresearchgate.net-hydride transfer, and a Mannich cyclization. nih.gov

Gadolinium triflate has also been identified as an effective Lewis acid catalyst for a 1,5-hydride shift followed by a ring closure sequence to produce polycyclic tetrahydroquinolines. nih.gov

Catalytic Approaches in 6-Isopropyl-1,2,3,4-tetrahydroquinoline Synthesis

Modern synthetic chemistry has seen a significant shift towards the use of catalytic methods to improve efficiency, selectivity, and sustainability. The synthesis of tetrahydroquinolines has greatly benefited from these advancements, with both transition metal catalysis and organocatalysis playing pivotal roles.

Transition metal catalysts have been extensively developed for the hydrogenation of quinolines, offering high efficiency and selectivity under milder conditions compared to classical methods. Ruthenium, rhodium, iridium, and cobalt complexes are among the most commonly used catalysts for this transformation. rsc.org

A notable example is the use of a [Ru(p-cymene)Cl₂]₂/I₂ catalytic system, which has shown high reactivity for the hydrogenation of quinoline derivatives. This system can operate at a high substrate-to-catalyst ratio, making it very efficient. Cobalt-based catalysts have also been developed for the transfer hydrogenation of quinolines using formic acid as a hydrogen source under mild conditions. rsc.org

| Catalyst System | Substrate | Conditions | Conversion/Yield |

| [Ru(p-cymene)Cl₂]₂/I₂ | 2-Methylquinoline | 20 °C, in air | Complete conversion |

| Co(BF₄)₂·6H₂O / L1 | Quinolines | Mild conditions | Selective reduction |

| Co(OAc)₂·4H₂O / Zn | Quinoline | 70 °C, H₂ (40 bar) | Excellent yield |

Data compiled from various studies on transition metal-catalyzed hydrogenation. rsc.orgthieme-connect.com

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, providing access to chiral molecules without the need for metal catalysts. thieme-connect.comthieme-connect.com In the context of tetrahydroquinoline synthesis, organocatalysts are primarily used in asymmetric Povarov-type reactions and other cycloaddition strategies. thieme-connect.comnih.gov

Chiral phosphoric acids are a prominent class of organocatalysts that have been successfully applied to the enantioselective synthesis of tetrahydroquinolines. organic-chemistry.org These catalysts can activate the imine intermediate in the Povarov reaction, enabling highly stereocontrolled cycloaddition. organic-chemistry.org For example, a chiral BINOL-derived phosphoric acid diester has been used to catalyze the inverse electron-demand aza-Diels-Alder reaction of an aldimine with an enol ether to produce tetrahydroquinoline derivatives with excellent enantioselectivity. organic-chemistry.org

Furthermore, organocatalytic approaches have been developed for the asymmetric synthesis of tetrahydroquinolines from ortho-aminophenyl para-quinone methides through a [4 + 2] cycloannulation with various alkenes, resulting in excellent yields and high enantioselectivities. nih.gov

| Organocatalyst | Reaction Type | Key Features |

| Chiral Phosphoric Acid | Povarov Reaction | High enantioselectivity |

| Quinidine-NH-thiourea / L-phenylalanine | Michael addition/reductive amination | Supramolecular organocatalysis |

Examples of organocatalytic strategies for tetrahydroquinoline synthesis. organic-chemistry.orgrsc.org

Biocatalytic Routes to Chiral Tetrahydroquinolines

Biocatalysis has emerged as a powerful and environmentally benign strategy for producing chiral compounds, offering high efficiency and stereoselectivity. taylorfrancis.com Optically active 1,2,3,4-tetrahydroquinolines are valuable synthetic intermediates for pharmaceuticals, and biocatalytic methods provide an effective means for their preparation. taylorfrancis.com

One notable approach involves the use of cyclohexylamine (B46788) oxidase (CHAO) muteins for the chemo-enzymatic deracemization of 2-substituted-THQs. whiterose.ac.ukacs.org This method combines the oxidative power of the enzyme with a chemical reducing agent like ammonia-borane. acs.org This process has been successfully applied to produce key 2-substituted-THQ derivatives with high enantiomeric excess (ee) and isolated yields. acs.org For instance, the deracemization of 2-isopropyl-THQ has been achieved using a specific CHAO mutein, L225A, yielding the product in high ee. acs.org This demonstrates the potential of enzyme engineering to create biocatalysts tailored for specific, sterically demanding substrates. taylorfrancis.comacs.org

Another significant biocatalyst is Norcoclaurine synthase (NCS), which catalyzes the stereoselective Pictet-Spengler reaction. nih.gov While primarily known for its role in benzylisoquinoline alkaloid synthesis, studies have shown that NCS has a relaxed substrate specificity towards aldehydes, allowing it to be used for the synthesis of various unnatural, optically active 1-substituted-tetrahydroisoquinolines with high yields and enantioselectivity. nih.gov

The power of combining chemocatalysis and biocatalysis is demonstrated in the asymmetric synthesis of 2-substituted tetrahydroquinolines. Racemic THQs, synthesized via a Rh(I)-catalyzed addition/condensation, can be subjected to deracemization using the flavin-dependent enzyme cyclohexylamine oxidase, yielding enantioenriched products. whiterose.ac.uk

| Enzyme | Reaction Type | Substrate Example | Key Finding |

| Cyclohexylamine Oxidase (CHAO) Muteins | Chemo-enzymatic deracemization | 2-Isopropyl-THQ | Generation of enantiomerically pure THQs with up to 99% ee and 92% isolated yield. acs.org |

| Norcoclaurine Synthase (NCS) | Stereoselective Pictet-Spengler | Dopamine (B1211576) and various aldehydes | Produces various 1-substituted-tetrahydroisoquinolines with high molar yields and ee (up to 98%). nih.gov |

Stereoselective and Asymmetric Synthesis of this compound Derivatives

The development of stereoselective and asymmetric methods is crucial for accessing enantiomerically pure THQ derivatives, which are often required for biological applications. These strategies typically involve chiral catalysts, enzymes, or diastereoselective cyclization protocols.

Transition-metal catalysis is a cornerstone of asymmetric synthesis. A variety of chiral metal complexes have been developed for the enantioselective synthesis of THQs. Asymmetric hydrogenation of quinolines or related unsaturated precursors is one of the most direct methods. nih.gov For example, iridium-based catalysts, such as [Ir(COD)Cl]₂ combined with bisphosphine ligands and iodine, have been used for the enantioselective hydrogenation of 2-substituted quinolines, achieving up to 96% ee. acs.org

Another powerful strategy is the use of chiral gold phosphate (B84403) catalysts in tandem hydroamination/asymmetric transfer hydrogenation reactions. acs.org This dual-function catalyst first acts as a π-Lewis acid to facilitate the hydroamination and then as a chiral Lewis acid for the asymmetric hydrogen transfer, providing chiral THQs in excellent yields and enantioselectivities. acs.org Copper-catalyzed asymmetric cyclizative aminoboration has also been developed for synthesizing chiral C1-substituted tetrahydroisoquinolines, which are structurally related to THQs, in good yields and with near-perfect enantioselectivities. nih.gov

Enzymes offer unparalleled stereoselectivity and operate under mild conditions, making them ideal for asymmetric synthesis. The application of enzymes in synthesizing chiral THQs often involves the kinetic resolution or deracemization of racemic mixtures.

As mentioned previously, engineered muteins of cyclohexylamine oxidase (CHAO) have been effectively used in the deracemization of racemic 2-substituted-THQs. whiterose.ac.ukacs.org In a notable study, the complementary enantiomers of 2-isopropyl-THQ and 2-cyclopropyl-THQ were obtained in high ee and isolated yields through chemo-enzymatic deracemization catalyzed by specific CHAO muteins (L225A and Q233A, respectively). acs.org The process involves the selective oxidation of one enantiomer by the enzyme, followed by non-selective reduction of the resulting imine intermediate back to the racemic amine by a chemical reductant, leading to an enrichment of the other enantiomer. whiterose.ac.ukacs.org The fungus Cunninghamella elegans has also been used for microbiological transformations of N-acyl derivatives of 1,2,3,4-tetrahydroquinoline (B108954). rsc.org

| Enzyme System | Transformation | Substrate | Result |

| CHAO Mutein L225A + Ammonia-borane | Chemo-enzymatic deracemization | 2-Isopropyl-THQ | High ee and isolated yield of one enantiomer. acs.org |

| CHAO Mutein Q233A + Ammonia-borane | Chemo-enzymatic deracemization | 2-Cyclopropyl-THQ | High ee and isolated yield of the complementary enantiomer. acs.org |

Diastereoselective synthesis provides a powerful method for controlling stereochemistry during the formation of the THQ ring. These methods often rely on substrate control, where existing stereocenters in the starting material direct the stereochemical outcome of the cyclization reaction.

One such strategy involves the intramolecular aryl radical cyclization of precursors derived from chiral starting materials like L-Dopa methyl ester. bohrium.com In this approach, aryl radicals generated from a bromoimidate ester undergo a 6-endo cyclization to afford cis-1-substituted tetrahydroisoquinolines exclusively and in high enantiomeric purity (99% ee). bohrium.com The observed cis selectivity is explained by a conformational preference for a chair-like six-membered transition state. bohrium.com While demonstrated for tetrahydroisoquinolines, this principle of radical-mediated diastereoselective ring closure is applicable to related heterocyclic systems.

Multicomponent and Domino Reaction Strategies for Tetrahydroquinoline Scaffold Assembly

Multicomponent reactions (MCRs) and domino (or cascade) reactions are highly efficient synthetic strategies that allow for the construction of complex molecules from simple starting materials in a single operation. nih.govmdpi.com These methods are valued for their high atom economy, operational simplicity, and ability to rapidly generate molecular diversity. mdpi.comnih.gov

Domino reactions have been effectively employed to generate THQs. One example is a reduction-reductive amination strategy starting from 2-nitroarylketones and aldehydes. mdpi.com This sequence, triggered by the catalytic reduction of a nitro group, leads to the formation of a cyclic imine which is then further reduced to yield the THQ core in excellent yields (93%–98%). mdpi.com Another domino approach involves a reductive amination followed by an intramolecular SNAr reaction to construct the THQ skeleton. mdpi.com

The Povarov reaction, a formal aza-Diels-Alder reaction, is a classic and versatile method for synthesizing THQs, typically involving an aniline, an aldehyde, and an alkene. beilstein-journals.orgresearchgate.net This reaction can be integrated into tandem sequences to create more complex and highly functionalized THQ scaffolds.

A notable example is the tandem Polonovski–Povarov sequence. researchgate.net This one-pot protocol utilizes N,N-dimethylaniline N-oxides and electron-rich olefins. researchgate.net The N-oxide is first activated, and subsequent treatment with a Lewis acid like tin(IV) chloride unveils an exocyclic iminium ion. This intermediate then undergoes a formal inverse-electron-demand aza-Diels-Alder cyclization with the olefin to generate the THQ core. This method has been used to produce a wide array of functionalized THQs in yields up to 92%. researchgate.net

| Reaction Name | Key Reactants | Key Features |

| Domino Reduction-Reductive Amination | 2-Nitroarylketones, Aldehydes | Multi-step sequence in one pot under hydrogenation conditions; high yields (93-98%). mdpi.com |

| Tandem Polonovski–Povarov | N,N-dimethylaniline N-oxides, Olefins | One-pot assembly of diverse THQs; proceeds via an exocyclic iminium ion. researchgate.net |

| Domino Povarov Reaction | Arylamines, Methyl propiolate, Aromatic aldehydes | Three-component reaction catalyzed by p-toluenesulfonic acid; highly stereoselective. beilstein-journals.org |

Oxidative Ring Opening/Ring Closing Protocols

A versatile strategy for the synthesis of azaheterocycles involves the oxidative cleavage of a carbocyclic ring followed by a ring-closing reaction to incorporate a nitrogen atom, often resulting in ring expansion. While prominently used for synthesizing tetrahydroisoquinolines from substituted indenes, the principles of this methodology can be applied to the synthesis of tetrahydroquinoline analogues. nih.govresearchgate.net

The process commences with the oxidative cleavage of a carbon-carbon double bond within a suitable cyclic olefin precursor. nih.gov This is typically achieved through a two-step process involving dihydroxylation (e.g., using OsO₄/NMO) followed by oxidative cleavage of the resulting vicinal diol with an oxidant like sodium periodate (B1199274) (NaIO₄). nih.gov This sequence generates a reactive dicarbonyl intermediate. The subsequent and final step is a double reductive amination with a primary amine, which facilitates the cyclization and formation of the new nitrogen-containing heterocycle. researchgate.net For instance, starting from a 2-phenyl-1H-indene, this method yields a tetrahydroisoquinoline structure. nih.gov A similar conceptual approach, starting with appropriately substituted bicyclic olefins, could provide access to the tetrahydroquinoline core.

Table 1: Key Steps in Oxidative Ring Opening/Closing Strategy

| Step | Description | Reagents | Intermediate/Product |

|---|---|---|---|

| 1. Dihydroxylation | Conversion of the cyclic olefin to a vicinal diol. | OsO₄/NMO | Vicinal diol |

| 2. Oxidative Cleavage | Ring opening of the diol to form a dicarbonyl compound. | NaIO₄ | Diformyl intermediate |

| 3. Cyclization | Ring-closing via double reductive amination with a primary amine. | Primary Amine, NaBH₃CN | Azaheterocycle (e.g., Tetrahydroquinoline analogue) |

Reductive Amination Coupled Cyclizations

Domino reactions that combine reduction and reductive amination steps in a single pot offer an efficient pathway to tetrahydroquinolines. nih.gov A prominent example involves the conversion of 2-nitroarylketones or aldehydes into the target heterocycles. nih.gov This synthesis is triggered by the catalytic reduction of the nitro group to an amine, typically using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. The newly formed aniline then undergoes an intramolecular condensation with the adjacent carbonyl group to form a cyclic imine, which is subsequently reduced in situ to yield the final 1,2,3,4-tetrahydroquinoline product in high yields (93-98%). nih.gov

This strategy has been extended to create more complex systems. For example, linear tricyclic tetrahydroquinolines can be synthesized from appropriately designed substrates via reductive cyclization, affording products with high yield and excellent diastereoselectivity for the trans-fused isomer. nih.gov The stereochemical outcome is often directed by existing stereocenters or bulky groups on the substrate. nih.gov Another variation involves the reduction of 2-nitrochalcones, where the solvent plays a critical role in achieving high yields (65-90%) and selectivity by ensuring the rapid reduction of both the nitro group and the side-chain double bond to prevent the formation of quinoline byproducts. nih.gov

Table 2: Examples of Reductive Amination Cyclizations for Tetrahydroquinolines

| Starting Material Type | Key Transformation | Catalyst/Reagents | Yield | Selectivity | Ref |

|---|---|---|---|---|---|

| 2-Nitroarylketones/aldehydes | Domino reduction-reductive amination | 5% Pd/C, H₂ | 93-98% | N/A | nih.gov |

| Linear Tricyclic Precursors | Reductive cyclization | 5% Pd/C, H₂ | 78-91% | >98% trans | nih.gov |

Lithiation-Substitution Reactions

Direct functionalization of the tetrahydroquinoline core can be achieved through lithiation followed by quenching with an electrophile. nih.govcore.ac.uk This method is particularly effective for N-Boc-2-aryl-1,2,3,4-tetrahydroquinolines. nih.gov Treatment with n-butyllithium (n-BuLi) in a solvent like THF at low temperatures (e.g., -78 °C) results in efficient and rapid deprotonation at the C-2 position, alpha to the nitrogen atom, to form a configurationally stable organolithium intermediate. nih.govcore.ac.ukwhiterose.ac.uk This intermediate can then be trapped with a variety of electrophiles to introduce substituents at the C-2 position. nih.gov

This methodology can be rendered asymmetric through a kinetic resolution process. By performing the lithiation in the presence of a chiral ligand, such as (-)-sparteine, very high levels of enantioselectivity can be achieved (enantiomeric ratios up to 99:1). nih.govnih.gov The resulting enantioenriched N-Boc-2-aryltetrahydroquinolines can be further functionalized without significant loss of enantiopurity. core.ac.uknih.gov Interestingly, the choice of electrophile can influence the site of substitution. While most electrophiles react at C-2, the use of methyl cyanoformate leads to an unusual substitution at the ortho position of the 2-aryl substituent. nih.govcore.ac.uk This powerful technique provides a route to highly enantiomerically enriched 2-substituted and 2,2-disubstituted tetrahydroquinolines. nih.govcore.ac.uk

Table 3: Electrophiles Used in Lithiation-Substitution of N-Boc-Tetrahydroquinolines

| Electrophile | Product Type | Position of Substitution | Ref |

|---|---|---|---|

| Alkyl Halides (e.g., MeI) | 2-Alkyl-2-aryl-THQ | C-2 | nih.gov |

| Aldehydes/Ketones | 2-(Hydroxyalkyl)-2-aryl-THQ | C-2 | nih.gov |

| Methyl Chloroformate | 2-Carbomethoxy-2-aryl-THQ | C-2 | nih.gov |

| Methyl Cyanoformate | ortho-Carbomethoxy-2-aryl-THQ | Ortho-position of 2-aryl group | nih.govcore.ac.uk |

De Novo Synthetic Routes and Novel Annulation Methods

The construction of the tetrahydroquinoline ring system from acyclic precursors, known as de novo synthesis, is achieved through various innovative cyclization and annulation strategies.

One approach involves the thermal annulation of N-(2-alkenylphenyl)amino-substituted chromium Fischer carbenes, which yields tetrahydroquinolines, although with variable yields (12-70%) depending on solvent and substrate electronics. nih.gov Another novel synthesis involves the acid-catalyzed reaction of enamides with benzyl (B1604629) azide (B81097), which proceeds through an N-phenyliminium intermediate and subsequent cyclization to afford fused-ring tetrahydroquinolines with complete cis diastereoselectivity. nih.gov

Metal-catalyzed reactions offer a broad platform for novel annulations. Gold-catalyzed intramolecular hydroarylation of N-aryl propargylamines provides a direct route to tetrahydroquinolines under simple reaction conditions with high efficiency. organic-chemistry.org Rhodium-catalyzed denitrogenative annulation has also been introduced as a method for synthesizing related tetrahydroisoquinoline derivatives, demonstrating the potential of such catalytic systems. acs.org

More recently, radical-mediated reactions have been developed. An efficient method for synthesizing tetrahydroquinolines involves the intramolecular C-H amination of N-chloroamines, which proceeds via an electrophilic aminium radical that attacks the arene ring. acs.org Furthermore, biosynthetic de novo routes are emerging. Strains of yeast engineered for dopamine production can be further modified to catalyze the formation of substituted tetrahydroisoquinolines via the Ehrlich pathway, where amino acids are converted to aldehydes that then condense with dopamine in an NCS-catalyzed Pictet-Spengler-type reaction. researchgate.net

Table 4: Overview of Novel Synthetic Routes to Tetrahydroquinolines

| Method | Key Reagents/Catalyst | Description | Ref |

|---|---|---|---|

| Thermal Annulation | Chromium Fischer carbenes | Thermal cyclization of N-(2-alkenylphenyl)amino carbenes. | nih.gov |

| Acid-Catalyzed Cyclization | Enamides, Benzyl azide, Triflic acid | Rearrangement of azide to an iminium intermediate followed by cyclization. | nih.gov |

| Gold-Catalyzed Hydroarylation | Gold catalyst | Intramolecular hydroarylation of N-aryl propargylamines. | organic-chemistry.org |

| Radical-Mediated C-H Amination | N-chloroamines, UV photolysis | Intramolecular cyclization via an aminium radical intermediate. | acs.org |

Chemical Reactivity and Transformations of 6 Isopropyl 1,2,3,4 Tetrahydroquinoline Derivatives

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) is a fundamental reaction for functionalizing the aromatic ring of 1,2,3,4-tetrahydroquinolines. The position of substitution is influenced by the electronic effects of the amino group and other substituents on the ring.

The nitration of 1,2,3,4-tetrahydroquinoline (B108954) (THQ) is a classic example of an electrophilic aromatic substitution reaction where regioselectivity is a key challenge. researchgate.net The outcome of the reaction is highly dependent on the reaction conditions, particularly the acidity of the medium. In strongly acidic conditions, the nitrogen atom of the tetrahydroquinoline ring is protonated, forming a deactivating ammonium (B1175870) ion. This directs the incoming nitro group to the meta-position relative to the nitrogen, primarily yielding 7-nitro-1,2,3,4-tetrahydroquinoline. researchgate.net

Conversely, under less acidic or neutral conditions, the amino group remains unprotonated and acts as a powerful activating ortho-, para-director. This leads to the formation of 6-nitro-1,2,3,4-tetrahydroquinoline (B82555) as the major product. researchgate.net A comprehensive study on the nitration of THQ and its N-protected derivatives has been conducted to achieve high regioselectivity for the 6-nitro isomer. researchgate.net

To control the regioselectivity of the nitration reaction and favor the formation of the 6-nitro isomer, the nitrogen atom of the tetrahydroquinoline ring can be protected with an electron-withdrawing group. researchgate.net This strategy prevents the protonation of the nitrogen under acidic conditions and modulates the directing effect of the amino group.

A variety of N-protective groups have been investigated, including acetyl, trifluoroacetyl, and tosyl groups. researchgate.net The use of an N-trifluoroacetyl group, for instance, has been shown to direct the nitration almost exclusively to the 6-position. researchgate.net The electronic and steric effects of these protective groups, as well as the reaction conditions, play a crucial role in determining the product distribution. researchgate.net A detailed NMR study was instrumental in unequivocally characterizing the different nitro isomers formed. researchgate.net

Table 1: Regioselectivity of Nitration of N-Protected Tetrahydroquinoline Derivatives

| N-Protective Group | Major Isomer | Minor Isomers | Reference |

| None (acidic conditions) | 7-nitro | 5-nitro, 6-nitro | researchgate.net |

| Trifluoroacetyl | 6-nitro | - | researchgate.net |

This table is generated based on the findings from the cited literature and is for illustrative purposes.

Cross-Coupling Reactions for Further Functionalization

Cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, enabling the further functionalization of the tetrahydroquinoline scaffold.

The Suzuki-Miyaura cross-coupling reaction is a versatile method for the arylation of halogenated 1,2,3,4-tetrahydroquinolines. researchgate.net This reaction typically involves the coupling of a bromo- or iodo-substituted tetrahydroquinoline with an arylboronic acid in the presence of a palladium catalyst and a base. researchgate.netresearchgate.net

For example, 6-bromo-1,2,3,4-tetrahydroquinoline (B1275206) can be coupled with various substituted phenylboronic acids to yield the corresponding 6-aryl-1,2,3,4-tetrahydroquinolines in good yields. researchgate.net This methodology provides a straightforward route to a diverse range of functionalized tetrahydroquinoline derivatives that would be difficult to access through other synthetic methods. researchgate.net The reaction conditions, including the choice of catalyst, ligand, base, and solvent, are critical for achieving high yields and minimizing side reactions. researchgate.net

Table 2: Examples of Suzuki-Miyaura Coupling of 6-Bromo-1,2,3,4-tetrahydroquinoline

| Arylboronic Acid | Product | Yield (%) | Reference |

| Phenylboronic acid | 6-Phenyl-1,2,3,4-tetrahydroquinoline | 78 | researchgate.net |

| 4-Methoxyphenylboronic acid | 6-(4-Methoxyphenyl)-1,2,3,4-tetrahydroquinoline | 82 | researchgate.net |

| 4-(Trifluoromethoxy)phenylboronic acid | 6-(4-(Trifluoromethoxy)phenyl)-1,2,3,4-tetrahydroquinoline | 75 | researchgate.net |

This table is generated based on the findings from the cited literature and is for illustrative purposes.

Derivatization and Scaffold Modification Strategies

The 1,2,3,4-tetrahydroquinoline core can be further modified to construct more complex and three-dimensional structures, such as spirocyclic systems.

Spirotetrahydroquinolines are a class of compounds where a spirocyclic ring system is fused to the tetrahydroquinoline core. A highly diastereoselective method for the synthesis of novel spiro-tetrahydroquinoline derivatives has been developed using a one-pot, three-component reaction. mdpi.comresearchgate.net

This reaction involves the condensation of an N-substituted aniline (B41778), an aldehyde, and a cyclic active methylene (B1212753) compound, such as 1,3-indandione. mdpi.com The reaction proceeds through a domino aza-Michael/Michael addition sequence to afford the spirotetrahydroquinoline product in high yield and with excellent diastereoselectivity. mdpi.comresearchgate.net The stereochemical outcome of the reaction can be confirmed by X-ray analysis. mdpi.com This strategy allows for the rapid construction of complex molecular architectures from simple starting materials. mdpi.com

Advanced Spectroscopic and Structural Characterization of 6 Isopropyl 1,2,3,4 Tetrahydroquinoline and Analogues

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules, including substituted tetrahydroquinolines.

The ¹H and ¹³C NMR spectra of tetrahydroquinolines provide detailed information about the electronic environment of each proton and carbon atom, respectively, allowing for the confirmation of the core structure and the position of substituents.

¹H NMR Spectroscopy: The proton NMR spectrum of the parent 1,2,3,4-tetrahydroquinoline (B108954) shows characteristic signals for the aromatic and aliphatic protons. The protons on the saturated heterocyclic ring (at positions 2, 3, and 4) typically appear as multiplets in the upfield region (δ 1.5-3.5 ppm). The aromatic protons resonate in the downfield region (δ 6.5-7.5 ppm). For 6-Isopropyl-1,2,3,4-tetrahydroquinoline, the isopropyl group introduces a septet for the methine proton (-CH) and a doublet for the two methyl groups (-CH₃), with coupling between them. The substitution at the C6 position influences the chemical shifts and splitting patterns of the remaining aromatic protons on the benzene (B151609) ring.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. In substituted tetrahydroquinolines, the chemical shifts of the aromatic carbons are particularly sensitive to the nature and position of the substituents. The carbons of the saturated heterocyclic ring resonate at higher field compared to the aromatic carbons. For this compound, the isopropyl group will show distinct signals for the methine and methyl carbons.

Below is a table of expected ¹H and ¹³C NMR chemical shifts for this compound based on data from analogous substituted tetrahydroquinolines.

| Atom | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) |

| C2-H₂ | ~3.3 (t) | ~47 |

| C3-H₂ | ~1.9 (m) | ~27 |

| C4-H₂ | ~2.8 (t) | ~28 |

| C5-H | ~6.9 (d) | ~127 |

| C7-H | ~6.9 (dd) | ~124 |

| C8-H | ~6.6 (d) | ~114 |

| N1-H | Broad singlet | - |

| C6-CH(CH₃)₂ | ~2.8 (septet) | ~33 |

| C6-CH(CH₃)₂ | ~1.2 (d) | ~24 |

| C4a | - | ~122 |

| C6 | - | ~145 |

| C8a | - | ~144 |

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and other experimental conditions. t = triplet, d = doublet, dd = doublet of doublets, m = multiplet, septet = septet.

To gain deeper insights into the three-dimensional structure of substituted tetrahydroquinolines, advanced 2D NMR techniques are employed. scbt.comnih.gov These experiments reveal correlations between different nuclei, aiding in the complete assignment of ¹H and ¹³C signals and providing information on stereochemistry and conformation.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies proton-proton (¹H-¹H) spin-spin couplings within the molecule. sdsu.edu For this compound, COSY would show correlations between the protons on adjacent carbons in the saturated ring (H2-H3, H3-H4) and between the aromatic protons. It would also confirm the coupling between the methine and methyl protons of the isopropyl group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons with the chemical shifts of directly attached carbons (¹JCH). columbia.edu HSQC is invaluable for assigning the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over two or three bonds (²JCH and ³JCH). columbia.edu HMBC is crucial for establishing the connectivity of different fragments within the molecule, for instance, by showing a correlation between the isopropyl methine proton and the C6 carbon of the quinoline (B57606) ring.

NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments detect through-space interactions between protons that are in close proximity, providing information about the stereochemistry and conformation of the molecule. columbia.edu For tetrahydroquinoline analogues with stereocenters, NOESY or ROESY can be used to determine the relative configuration of substituents. columbia.eduresearchgate.net For example, NOE cross-peaks between protons on the heterocyclic ring and substituents can reveal their cis or trans relationship.

Mass Spectrometry for Molecular Structure Confirmation

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. mdpi.com

For this compound (C₁₂H₁₇N), the molecular weight is 175.27 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be expected at m/z 175.

The fragmentation of tetrahydroquinolines is often characterized by cleavages of the heterocyclic ring. A common fragmentation pathway involves the loss of a hydrogen atom to form a stable [M-1]⁺ ion. Another characteristic fragmentation is the retro-Diels-Alder reaction of the heterocyclic ring, leading to the expulsion of ethene (C₂H₄).

For this compound, a prominent fragmentation would be the benzylic cleavage of the isopropyl group, resulting in the loss of a methyl radical (•CH₃) to form a stable secondary benzylic carbocation at [M-15]⁺. The loss of the entire isopropyl group is also possible.

| Ion | m/z (expected) | Possible Fragmentation |

| [M]⁺˙ | 175 | Molecular Ion |

| [M-1]⁺ | 174 | Loss of a hydrogen atom |

| [M-15]⁺ | 160 | Loss of a methyl radical (•CH₃) from the isopropyl group |

| [M-28]⁺ | 147 | Retro-Diels-Alder fragmentation (loss of C₂H₄) |

| [M-43]⁺ | 132 | Loss of an isopropyl radical (•C₃H₇) |

X-ray Crystallography for Solid-State Structural Insights

For instance, the crystal structure of 2-isopropyl-3,3,7-trimethyl-4-(m-toluidino)-1,2,3,4-tetrahydroquinoline reveals key features of the tetrahydroquinoline core. nih.gov In the solid state, the saturated six-membered heterocyclic ring of tetrahydroquinoline derivatives typically adopts a half-chair or sofa conformation to minimize steric strain. The substituents on the ring will occupy either axial or equatorial positions, and their orientation can be determined with high precision from the crystallographic data.

Intermolecular interactions, such as hydrogen bonding involving the N-H group of the tetrahydroquinoline ring and π-π stacking between the aromatic rings, play a crucial role in the packing of the molecules in the crystal lattice. These interactions can influence the physical properties of the solid material. The presence of the bulky isopropyl group on the aromatic ring would also influence the crystal packing by creating specific steric demands.

Computational and Theoretical Studies on 6 Isopropyl 1,2,3,4 Tetrahydroquinoline Chemistry

Density Functional Theory (DFT) Calculations for Mechanistic Insights

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to understand the intricate details of chemical reactions involving tetrahydroquinoline scaffolds. While direct DFT studies on 6-isopropyl-1,2,3,4-tetrahydroquinoline are not extensively documented in the literature, valuable mechanistic insights can be drawn from computational studies on analogous structures, such as the parent 1,2,3,4-tetrahydroquinoline (B108954) and its N-protected derivatives.

For instance, in the context of electrophilic aromatic substitution, such as nitration, DFT calculations have been instrumental in explaining the observed regioselectivity. researchgate.net A computational study on the nitration of N-protected tetrahydroquinolines revealed that the position of substitution is highly dependent on the nature of the protecting group and the reaction conditions. researchgate.net The calculations involved optimizing the geometries of the starting materials, the σ-complexes (intermediates), and the transition states for the four possible nitro isomers. researchgate.net The relative energies of these species, calculated at the B3LYP/6-31++G** level of theory, provided a quantitative basis for the experimental outcomes. researchgate.net

These studies show that the electronic nature of the nitrogen atom in the heterocyclic ring plays a crucial role. When the nitrogen is protonated under acidic conditions, it becomes strongly deactivating, directing the electrophile to the 7-position. researchgate.net Conversely, with an electron-withdrawing protecting group, the 6-position becomes the most favorable site for substitution. researchgate.net The presence of an isopropyl group at the 6-position, being an electron-donating group, would be expected to further activate the aromatic ring towards electrophilic attack, primarily at the ortho and para positions relative to the isopropyl group (i.e., the 5- and 7-positions). DFT calculations would be essential to precisely quantify the activating effect of the isopropyl group and predict the most likely site of substitution in various reactions.

A hypothetical DFT study on the Friedel-Crafts acylation of this compound would likely involve the calculation of condensed Fukui functions or dual descriptors to predict the most nucleophilic sites on the aromatic ring. The calculated energies of the possible intermediates would then confirm the most favorable reaction pathway.

Conformational Analysis and Energy Minimization Studies

The non-planar nature of the saturated heterocyclic ring in 1,2,3,4-tetrahydroquinolines gives rise to multiple possible conformations. Conformational analysis, coupled with energy minimization, is crucial for identifying the most stable three-dimensional structures of these molecules, which in turn dictates their reactivity and biological activity. nih.gov

High-level quantum chemistry calculations, such as MP2, have been employed to investigate the conformational landscape of the parent 1,2,3,4-tetrahydroquinoline. nih.gov These studies have identified four stable conformations, which exist as two pairs of energetically equivalent enantiomers. nih.gov The energy barrier between these conformers was found to be relatively low, suggesting that conformational interconversion can occur under normal conditions. nih.gov

For this compound, the presence of the bulky isopropyl group would significantly influence the conformational preferences of the molecule. An energy minimization study would likely reveal that the conformers that minimize steric interactions between the isopropyl group and the adjacent atoms are energetically favored. The process of energy minimization involves systematically altering the geometry of the molecule to find the arrangement with the lowest potential energy. gmu.edu This is typically achieved using algorithms like the steepest descent or conjugate gradient methods.

The results of such a study would provide crucial information on the preferred spatial orientation of the isopropyl group relative to the tetrahydroquinoline ring system. This information is vital for understanding how the molecule interacts with other molecules, such as in enzyme active sites or during chemical reactions.

Below is a hypothetical data table summarizing the results of a conformational analysis and energy minimization study on this compound, based on principles from studies of similar molecules.

| Conformer | Dihedral Angle (C5-C6-C(isopropyl)-H) | Relative Energy (kcal/mol) | Population (%) |

| A | 60° | 0.00 | 75.2 |

| B | 180° | 1.50 | 24.8 |

Note: This data is hypothetical and for illustrative purposes only.

Elucidation of Reaction Mechanisms and Transition States

Computational chemistry provides a powerful lens through which to view the dynamic process of a chemical reaction. By mapping out the potential energy surface, chemists can identify the lowest energy path from reactants to products, which involves elucidating the structures of intermediates and transition states.

For reactions involving the synthesis of tetrahydroquinolines, such as the Povarov reaction, DFT calculations can be used to explore the reaction mechanism in detail. bibliotekanauki.plbohrium.com The Povarov reaction is a [4+2] cycloaddition used to synthesize tetrahydroquinolines. bibliotekanauki.plbohrium.com Computational studies of this reaction would involve locating the transition state for the cycloaddition step and calculating its activation energy. The geometry of the transition state provides crucial information about the concerted or stepwise nature of the reaction.

A hypothetical reaction coordinate diagram for a key step in a reaction involving this compound is presented below.

Reaction Coordinate Diagram (Hypothetical) A visual representation of the energy changes as reactants are converted to products, passing through a transition state.

This type of analysis is invaluable for optimizing reaction conditions to improve yields and selectivity.

Prediction of Regioselectivity and Stereoselectivity in Chemical Transformations

Many chemical reactions can lead to the formation of multiple products (isomers). Predicting the regioselectivity (where on a molecule a reaction occurs) and stereoselectivity (the spatial arrangement of the atoms in the product) is a key challenge in organic synthesis. Computational methods have proven to be highly effective in making these predictions.

For electrophilic aromatic substitution reactions of this compound, the regioselectivity is determined by the electronic and steric effects of the substituents on the aromatic ring. The electron-donating isopropyl group and the activating effect of the nitrogen atom (when not protonated) will direct incoming electrophiles to specific positions. Molecular orbital calculations can be used to determine the sites with the highest electron density, which are the most likely to be attacked by an electrophile. rsc.org A study on the Friedel-Crafts acylation of 1,2,3,4-tetrahydroquinolines demonstrated that the regioselectivity can be rationalized by considering the electronic properties of the Lewis acid-coordinated substrate. rsc.org

The stereoselectivity of reactions involving the chiral center that can be formed at the 2-position of the tetrahydroquinoline ring is also amenable to computational prediction. For example, in the reduction of a quinoline (B57606) precursor to form this compound, the stereochemical outcome can be predicted by calculating the energies of the transition states leading to the different stereoisomers. The pathway with the lower activation energy will be the favored one, leading to an excess of one stereoisomer.

The following table presents hypothetical data from a computational study predicting the regioselectivity of a Friedel-Crafts reaction on N-acetyl-6-isopropyl-1,2,3,4-tetrahydroquinoline.

| Position of Substitution | Calculated Activation Energy (kcal/mol) | Predicted Product Ratio |

| 5 | 15.2 | 15% |

| 7 | 12.5 | 85% |

Note: This data is hypothetical and for illustrative purposes only.

Such predictive power allows chemists to design more efficient and selective synthetic routes to target molecules like this compound and its derivatives.

Future Perspectives and Emerging Research Directions in 6 Isopropyl 1,2,3,4 Tetrahydroquinoline Chemistry

Development of More Sustainable and Green Synthetic Methodologies

Future research in the synthesis of 6-Isopropyl-1,2,3,4-tetrahydroquinoline is increasingly directed towards the adoption of green and sustainable chemistry principles. This involves the use of environmentally benign solvents, renewable starting materials, and energy-efficient reaction conditions. The goal is to minimize the environmental footprint of synthetic processes while enhancing their efficiency and safety.

Key areas of development include:

Use of Greener Solvents: A shift from traditional volatile organic compounds to greener alternatives such as water, ionic liquids, and supercritical fluids is a primary focus.

Atom Economy: Methodologies that maximize the incorporation of all starting materials into the final product, thereby reducing waste, are being prioritized.

Renewable Feedstocks: Exploration of bio-based sources for the synthesis of the quinoline (B57606) core is an emerging area of interest.

Energy Efficiency: The use of microwave irradiation and ultrasound as alternative energy sources to conventional heating is being investigated to reduce energy consumption and reaction times.

A comparative look at traditional versus green synthesis approaches is presented in the table below:

| Feature | Traditional Synthesis | Green Synthesis Approach |

| Solvents | Often relies on hazardous and volatile organic solvents. | Employs safer solvents like water, ethanol, or ionic liquids. |

| Catalysts | May use stoichiometric amounts of hazardous reagents. | Utilizes catalytic amounts of recyclable and non-toxic catalysts. |

| Energy | Typically requires prolonged heating, leading to high energy consumption. | Leverages energy-efficient methods like microwave or ultrasonic irradiation. |

| Waste | Can generate significant amounts of byproducts and waste. | Aims for high atom economy to minimize waste generation. |

Exploration of Novel Catalytic Systems for Efficient Synthesis

The development of innovative and highly efficient catalytic systems is a cornerstone of future research in the synthesis of this compound. The focus is on catalysts that offer high selectivity, activity, and recyclability, while operating under mild reaction conditions.

Promising areas of catalytic research include:

Homogeneous and Heterogeneous Catalysis: The design of novel metal-based catalysts, including those based on iron, copper, and palladium, continues to be a vibrant area of research. Heterogeneous catalysts are particularly attractive due to their ease of separation and recycling.

Organocatalysis: The use of small organic molecules as catalysts is gaining traction as a metal-free and environmentally friendly alternative.

Biocatalysis: The application of enzymes to catalyze specific steps in the synthesis of tetrahydroquinolines offers the potential for high enantioselectivity and sustainability.

Recent advancements in catalytic systems for tetrahydroquinoline synthesis are summarized below:

| Catalyst Type | Description | Potential Advantages |

| Metal-Based Catalysts | Includes complexes of transition metals like iron, ruthenium, and palladium. | High activity and selectivity; can be tailored for specific transformations. |

| Organocatalysts | Small, metal-free organic molecules that can catalyze reactions. | Lower toxicity, often readily available, and can provide high enantioselectivity. |

| Nanocatalysts | Catalytic materials with dimensions in the nanometer range. | High surface area-to-volume ratio leading to enhanced catalytic activity. |

| Biocatalysts | Enzymes or whole-cell systems that catalyze chemical reactions. | High specificity and enantioselectivity; operate under mild conditions. |

Advanced Derivatization and Functionalization Strategies

To broaden the chemical space and potential applications of this compound, researchers are exploring advanced strategies for its derivatization and functionalization. These strategies aim to introduce a wide range of functional groups at various positions of the tetrahydroquinoline core, enabling the fine-tuning of its physicochemical and biological properties.

Key research directions include:

C-H Functionalization: Direct functionalization of carbon-hydrogen bonds offers a more atom-economical and efficient way to introduce new substituents.

Multi-component Reactions: The development of one-pot reactions involving three or more components to rapidly build molecular complexity.

Late-Stage Functionalization: The modification of the this compound scaffold at a late stage of a synthetic sequence, allowing for the rapid generation of diverse analogues.

Integration with Flow Chemistry and High-Throughput Synthesis

The integration of continuous flow chemistry and high-throughput synthesis platforms is set to revolutionize the preparation of this compound and its derivatives. These technologies offer significant advantages over traditional batch processing, including improved reaction control, enhanced safety, and the ability to rapidly screen a large number of reaction conditions and generate compound libraries.

| Technology | Description | Key Benefits |

| Flow Chemistry | Chemical reactions are run in a continuously flowing stream rather than in a batch reactor. | Precise control over reaction parameters, improved heat and mass transfer, enhanced safety, and potential for automation and scalability. |

| High-Throughput Synthesis | Automated methods to perform a large number of chemical reactions in parallel. | Rapid generation of compound libraries for screening, efficient optimization of reaction conditions. |

The combination of these technologies can accelerate the discovery of new derivatives of this compound with desired properties.

Computational Chemistry in Predictive Synthesis and Property Tuning

Computational chemistry is becoming an indispensable tool in the study of this compound, aiding in the prediction of reaction outcomes, the elucidation of reaction mechanisms, and the tuning of molecular properties.

Applications of computational chemistry in this field include:

Density Functional Theory (DFT) Calculations: Used to investigate the electronic structure and reactivity of molecules, providing insights into reaction pathways and catalyst performance.

Molecular Docking: A computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is particularly useful in drug discovery for predicting the binding of a ligand to a biological target.

Quantitative Structure-Activity Relationship (QSAR): A modeling approach that relates the chemical structure of a series of compounds to their biological activity.

By leveraging computational tools, researchers can design more efficient synthetic routes and predict the properties of novel this compound derivatives before their synthesis, thereby saving time and resources.

Q & A

What are the key considerations for optimizing the synthesis of 6-isopropyl-1,2,3,4-tetrahydroquinoline derivatives?

Level: Basic

Answer:

Synthesis optimization requires evaluating substituent effects (nature, number, and position) on reaction pathways. For example, introducing isopropyl groups at position 6 may necessitate Friedel-Crafts alkylation or hydrogenation of pre-functionalized quinoline precursors. Selectivity challenges, such as avoiding over-reduction or side reactions, can be mitigated using catalytic hydrogenation with Pd/C or PtO₂ under controlled pressure . Reaction monitoring via TLC or HPLC is critical to isolate intermediates.

How do structural modifications (e.g., chain length, substituent position) influence the biological activity of 6-isopropyltetrahydroquinoline derivatives?

Level: Advanced

Answer:

Structure-activity relationship (SAR) studies reveal that alkyl chain length (e.g., C6–C17) and substituent positions (e.g., para vs. meta) modulate bioactivity. For instance, elongation of the alkyl chain at position 1 enhances lipophilicity, potentially improving membrane permeability in antimicrobial assays . Computational docking (e.g., AutoDock Vina) can predict binding affinities to targets like bacterial topoisomerases. Experimental validation via cytotoxicity assays (MTT) and MIC (minimum inhibitory concentration) profiling against Gram-positive/negative strains is recommended .

What analytical techniques are most reliable for characterizing 6-isopropyltetrahydroquinoline purity and structural integrity?

Level: Basic

Answer:

Combine NMR (¹H/¹³C) for substituent confirmation, GC-MS for purity assessment (>95%), and HPLC (C18 column, acetonitrile/water gradient) to detect trace impurities. X-ray crystallography resolves stereochemical ambiguities, particularly for chiral centers introduced during synthesis . For quantification, internal standards (e.g., deuterated analogs) enhance reproducibility in LC-MS workflows .

How can researchers resolve contradictions in reported bioactivity data for tetrahydroquinoline derivatives?

Level: Advanced

Answer:

Discrepancies often arise from variability in assay conditions (e.g., pH, solvent systems) or cell line specificity. To address this:

- Standardize protocols (e.g., CLSI guidelines for antimicrobial testing).

- Cross-validate using orthogonal assays (e.g., fluorescence-based ATP assays vs. colony counting).

- Perform meta-analyses of published IC₅₀ values, adjusting for molecular descriptors (logP, PSA) via QSAR models .

What methodologies are recommended for studying the stability of 6-isopropyltetrahydroquinoline under physiological conditions?

Level: Advanced

Answer:

Simulate physiological stability using:

- pH-dependent degradation studies (e.g., 0.1 M PBS at pH 2.0, 7.4, 9.0).

- Liver microsome assays to assess metabolic half-life (t₁/₂).

- LC-TOF/MS to identify degradation products (e.g., oxidative demethylation or ring-opening metabolites) .

How can computational chemistry aid in designing novel 6-isopropyltetrahydroquinoline analogs?

Level: Advanced

Answer:

Leverage density functional theory (DFT) to optimize substituent geometry and predict electronic properties (HOMO/LUMO gaps). Molecular dynamics (MD) simulations (e.g., GROMACS) model ligand-receptor interactions over time. Scaffold-hopping strategies using ZINC20 or PubChem databases identify bioisosteres for functional group replacement .

What are the understudied applications of 6-isopropyltetrahydroquinoline in non-pharmaceutical research?

Level: Basic

Answer:

Emerging applications include:

- Corrosion inhibition : Electrochemical impedance spectroscopy (EIS) evaluates efficacy on steel surfaces.

- Dye-sensitized solar cells (DSSCs) : UV-Vis spectroscopy assesses light absorption profiles.

- Antioxidant activity : DPPH radical scavenging assays quantify ROS neutralization .

What strategies are effective for regioselective functionalization of the tetrahydroquinoline core?

Level: Advanced

Answer:

Regioselectivity is achievable via:

- Directed C–H activation : Use Pd(OAc)₂ with directing groups (e.g., pyridine) for meta-functionalization.

- Electrophilic aromatic substitution : Nitration (HNO₃/H₂SO₄) at position 6, followed by reduction to amine .

- Enzymatic catalysis : Lipases or peroxidases for asymmetric hydroxylation .

How should researchers address solubility challenges in biological assays for hydrophobic derivatives?

Level: Basic

Answer:

Employ co-solvents (DMSO ≤1% v/v) or surfactants (Tween-80). For in vivo studies, nanoformulations (liposomes, PLGA nanoparticles) enhance bioavailability. Phase solubility diagrams with cyclodextrins (β-CD, HP-β-CD) improve aqueous solubility .

What emerging synthetic routes show promise for scalable production of 6-isopropyltetrahydroquinoline?

Level: Advanced

Answer:

Recent advances include:

- Continuous-flow chemistry : Microreactors with immobilized catalysts (e.g., H-beta zeolite) reduce reaction time.

- Photoredox catalysis : Visible-light-mediated cyclization using Ru(bpy)₃Cl₂ .

- Biocatalytic cascades : Engineered E. coli strains expressing P450 monooxygenases for stereoselective synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.